
(E)-3,7-Dimethyloct-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,7-Dimethyloct-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a double bond in its structure, specifically at the fourth carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-3,7-Dimethyloct-4-en-3-ol can be synthesized through various methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,7-dimethyloct-4-enal with a Grignard reagent such as methylmagnesium bromide can yield this compound under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of citral, a naturally occurring compound found in the oils of several plants. The hydrogenation process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to convert citral into this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,7-Dimethyloct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into its saturated alcohol form. Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of 3,7-dimethyloct-4-enal or 3,7-dimethyloct-4-enone.
Reduction: Formation of 3,7-dimethyloctan-3-ol.
Substitution: Formation of 3,7-dimethyloct-4-en-3-yl chloride or bromide.
Applications De Recherche Scientifique
(E)-3,7-Dimethyloct-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism by which (E)-3,7-Dimethyloct-4-en-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Comparaison Avec Des Composés Similaires
(E)-3,7-Dimethyloct-4-en-3-ol can be compared with other similar compounds, such as:
Geraniol: Another alcohol with a similar structure but differs in the position of the double bond.
Linalool: A structurally related alcohol with a different arrangement of functional groups.
Citral: A precursor to this compound, which has a similar carbon skeleton but contains an aldehyde group instead of a hydroxyl group.
These compounds share some common properties, such as pleasant odors and applications in the fragrance industry, but differ in their specific chemical and biological activities.
Propriétés
Numéro CAS |
68892-25-1 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(E)-3,7-dimethyloct-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6+ |
Clé InChI |
DWBBJBOPPLCNKD-SOFGYWHQSA-N |
SMILES isomérique |
CCC(C)(/C=C/CC(C)C)O |
SMILES canonique |
CCC(C)(C=CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)


![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

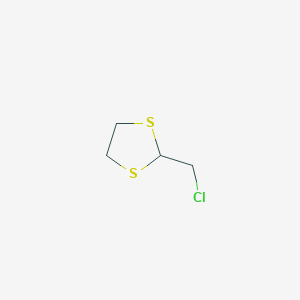
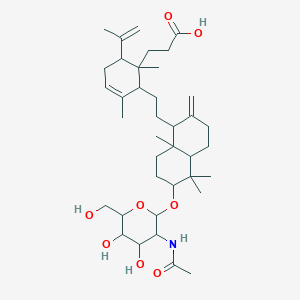
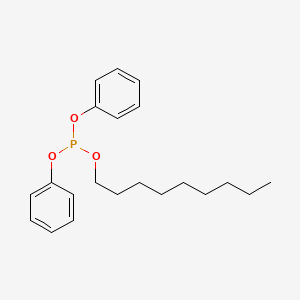
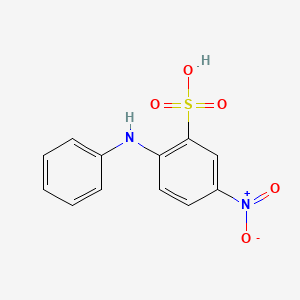
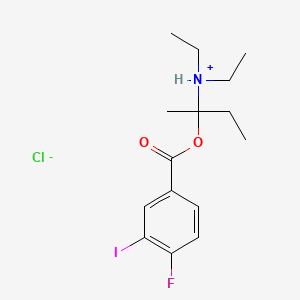
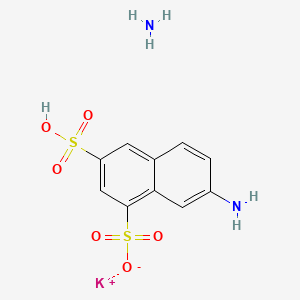
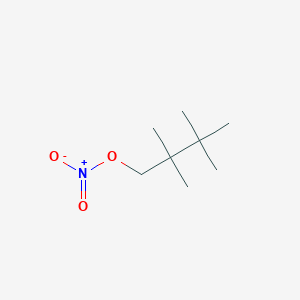

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
